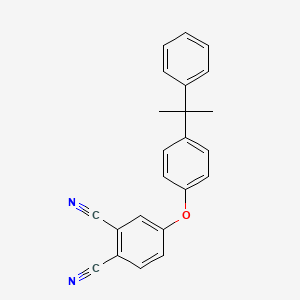

4-(4-alpha-Cumylphenoxy)phthalonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646243. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANCXVAWMHHHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327336 | |

| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83482-57-9 | |

| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Cumylphenoxy)phthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 4-(4-alpha-Cumylphenoxy)phthalonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(4-alpha-Cumylphenoxy)phthalonitrile. This monomer is a key building block in the development of high-performance phthalonitrile resins and phthalocyanines, materials sought after for their exceptional thermal stability and durability in extreme environments. This document is intended for researchers, scientists, and professionals in the fields of materials science, polymer chemistry, and drug development, offering both theoretical insights and practical methodologies.

Introduction: The Quest for High-Temperature Polymers

The relentless demand for materials that can withstand extreme temperatures and harsh oxidative conditions has propelled the development of advanced polymer systems. Among these, phthalonitrile-based thermosetting polymers have emerged as a promising class of materials for applications in aerospace, defense, and electronics.[1][2] The remarkable thermal and oxidative stability of cured phthalonitrile resins stems from their highly cross-linked, aromatic heterocyclic network structure, which is formed through a thermally induced cyclotrimerization of nitrile groups.[3]

The discovery and development of various phthalonitrile monomers have been driven by the need to optimize processability without compromising the superior thermal properties of the final cured polymer. The introduction of bulky and flexible linkages between the phthalonitrile units is a common strategy to lower the melting point and viscosity of the monomer, thereby widening the processing window for composite manufacturing techniques like resin transfer molding (RTM) and vacuum infusion.[3][4]

This compound represents a strategic molecular design in this context. The bulky α-cumyl (1-methyl-1-phenylethyl) group introduces significant steric hindrance, which disrupts intermolecular packing and lowers the melting point of the monomer. Furthermore, the ether linkage provides a degree of rotational freedom, enhancing the processability of the resin. This guide delves into the synthesis of this key monomer, its detailed characterization, and its role in the formulation of next-generation high-performance materials.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is achieved via a classic nucleophilic aromatic substitution (SNAr) reaction. This method is widely employed for the preparation of aryl ethers from phenols and activated aryl halides or nitro compounds.[5][6] In this specific synthesis, the nucleophile is the phenoxide ion generated from 4-(alpha-cumyl)phenol, which attacks the electron-deficient aromatic ring of 4-nitrophthalonitrile at the carbon atom bearing the nitro group. The nitro group, being a strong electron-withdrawing group, activates the phthalonitrile ring towards nucleophilic attack, making it an excellent leaving group.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation of the base and promotes the nucleophilicity of the phenoxide. Anhydrous potassium carbonate is a commonly used base for this transformation, as it is strong enough to deprotonate the phenol to a significant extent, initiating the reaction.

Reaction Mechanism

The mechanism of the nucleophilic aromatic substitution for the synthesis of this compound proceeds through the following key steps:

-

Deprotonation: The base (e.g., potassium carbonate) deprotonates the hydroxyl group of 4-(alpha-cumyl)phenol to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The cumylphenoxide ion attacks the carbon atom bonded to the nitro group in 4-nitrophthalonitrile. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing nitrile and nitro groups, stabilizing the intermediate.

-

Elimination of the Leaving Group: The aromaticity of the phthalonitrile ring is restored by the elimination of the nitrite ion (NO₂⁻), which is a good leaving group. This step results in the formation of the final product, this compound.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of analogous phenoxy-substituted phthalonitriles.[4]

Materials:

-

4-(alpha-Cumyl)phenol (1 equivalent)

-

4-Nitrophthalonitrile (1 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Methanol or Ethanol for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(alpha-cumyl)phenol (1 eq.) and anhydrous potassium carbonate (1.5-2 eq.) to anhydrous DMF.

-

Formation of the Phenoxide: Stir the mixture at room temperature under a nitrogen atmosphere for 30-60 minutes to facilitate the formation of the potassium cumylphenoxide.

-

Addition of 4-Nitrophthalonitrile: Add 4-nitrophthalonitrile (1 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a large volume of cold deionized water with stirring. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with deionized water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a white to off-white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove any residual solvent.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through various analytical techniques. The expected data from these analyses are summarized below.

Physical Properties

| Property | Value | Source |

| CAS Number | 83482-57-9 | [7][8] |

| Molecular Formula | C₂₃H₁₈N₂O | [7][9] |

| Molecular Weight | 338.41 g/mol | [7] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 90.0 - 92.0 °C | [7] |

| Purity | >98% (typically by HPLC) | [8] |

Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound, based on its chemical structure and data from analogous compounds.[10][11][12][13][14][15][16][17]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | m | 3H | Aromatic protons of the phthalonitrile ring |

| ~ 7.2 - 7.4 | m | 5H | Aromatic protons of the phenyl ring of the cumyl group |

| ~ 7.0 - 7.2 | d | 2H | Aromatic protons of the cumylphenoxy ring (ortho to ether) |

| ~ 6.9 - 7.0 | d | 2H | Aromatic protons of the cumylphenoxy ring (meta to ether) |

| ~ 1.7 | s | 6H | Methyl protons of the cumyl group |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 162 | C-O (ether linkage) |

| ~ 148 - 152 | Quaternary carbon of the cumylphenoxy ring |

| ~ 145 - 148 | Quaternary carbon of the cumyl group |

| ~ 128 - 135 | Aromatic CH carbons |

| ~ 115 - 120 | Aromatic CH carbons and quaternary carbons of the phthalonitrile ring |

| ~ 114 - 116 | Nitrile carbons (-C≡N) |

| ~ 42 - 44 | Quaternary carbon of the cumyl group (aliphatic) |

| ~ 30 - 32 | Methyl carbons of the cumyl group |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretching |

| ~ 2970 - 2870 | Aliphatic C-H stretching (from cumyl group) |

| ~ 2230 | -C≡N stretching (nitrile) |

| ~ 1600, 1500, 1450 | Aromatic C=C stretching |

| ~ 1250 - 1200 | Aryl-O-Aryl asymmetric stretching (ether) |

| ~ 830 | Out-of-plane C-H bending (para-substituted benzene) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 338.14 | [M]⁺ (Molecular Ion) |

| 323.12 | [M - CH₃]⁺ |

| 261.10 | [M - C₆H₅]⁺ |

| 219.09 | [M - C₉H₁₁]⁺ (loss of cumyl group) |

Applications in High-Performance Materials

The primary application of this compound is as a monomer for the synthesis of high-performance thermosetting resins. These resins are used as matrices for advanced composites, adhesives, and coatings in industries where exceptional thermal and oxidative stability are paramount.[18][19]

Upon heating, typically in the presence of a curing agent, the nitrile groups of the phthalonitrile monomer undergo a complex cyclotrimerization reaction to form a highly cross-linked network consisting of phthalocyanine and triazine rings. This rigid, aromatic network is responsible for the outstanding properties of the cured material, which include:

-

High Thermal Stability: Cured phthalonitrile resins can exhibit long-term service temperatures in excess of 350 °C.[1]

-

Excellent Thermo-oxidative Stability: The aromatic nature of the polymer backbone provides inherent resistance to oxidation at elevated temperatures.

-

Low Water Absorption: The hydrophobic nature of the polymer network results in low moisture uptake, which is crucial for maintaining mechanical and electrical properties in humid environments.

-

Inherent Flame Retardancy: The high aromatic content and nitrogen-rich structure of the cured resin contribute to its excellent fire resistance, often with low smoke and toxic gas emission.[3]

-

Good Mechanical Properties: Phthalonitrile composites exhibit high strength and stiffness, making them suitable for structural applications.

The incorporation of the bulky cumylphenoxy group in the monomer structure offers the advantage of improved processability, allowing for the fabrication of complex composite parts with low void content.

Conclusion

This compound is a strategically designed monomer that plays a crucial role in the advancement of high-performance polymer science. Its synthesis via a robust and scalable nucleophilic aromatic substitution reaction makes it an accessible building block for the formulation of advanced phthalonitrile resins. The unique combination of a bulky, processability-enhancing cumyl group and the thermally robust phthalonitrile moiety addresses the critical challenge of balancing performance and manufacturability in the realm of high-temperature materials. As the demand for materials that can operate in ever more extreme environments continues to grow, the importance of well-characterized and readily synthesizable monomers like this compound will undoubtedly increase, paving the way for innovations in aerospace, electronics, and beyond.

References

-

(PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

- RU2755791C1 - Method for producing di-4,5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile - Google Patents. (n.d.).

-

Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-(4-cumylphenoxy)phthalonitrile (C23H18N2O) - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

- US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents. (n.d.).

-

Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). (n.d.). Retrieved January 18, 2026, from [Link]

-

Rediscovering phthalonitrile resins: a novel liquid monomer towards high-performance resins - Polymer Chemistry (RSC Publishing). (2024, May 8). Retrieved January 18, 2026, from [Link]

-

4-(4-α-Cumylphenoxy)phthalonitrile - GlpBio. (n.d.). Retrieved January 18, 2026, from [Link]

-

¹H (a) and ¹³C (b) NMR spectra of phthalonitrile compound (a). - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

- US20220017712A1 - Composition of Phthalonitrile Resin Matrix for Polymer Composite Materials, Method for Fabrication Thereof, Method for Manufacturing of Polymer Composite Material, and Material Obtained by this Method - Google Patents. (n.d.).

-

Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

- CN101935292A - Technique for synthesizing phthalonitrile - Google Patents. (n.d.).

-

(PDF) 4,5-Bis(4-methoxyphenoxy)phthalonitrile - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

(PDF) Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

- US6476219B1 - Methods for preparing phthalocyanine compositions - Google Patents. (n.d.).

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

BJOC - Search Results - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

MS spectra of phthalonitrile compounds 1 and 2. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 2. mdpi.com [mdpi.com]

- 3. Rediscovering phthalonitrile resins: a novel liquid monomer towards high-performance resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. RU2755791C1 - Method for producing di-4,5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US6476219B1 - Methods for preparing phthalocyanine compositions - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 83482-57-9 [sigmaaldrich.com]

- 9. PubChemLite - 4-(4-cumylphenoxy)phthalonitrile (C23H18N2O) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. BJOC - Search Results [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]

- 19. US20220017712A1 - Composition of Phthalonitrile Resin Matrix for Polymer Composite Materials, Method for Fabrication Thereof, Method for Manufacturing of Polymer Composite Material, and Material Obtained by this Method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-alpha-Cumylphenoxy)phthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-alpha-Cumylphenoxy)phthalonitrile, a key intermediate in the synthesis of advanced materials such as phthalocyanines and high-performance polymers. This document delves into the molecular structure, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and professionals in materials science and drug development. By synthesizing available data with established scientific principles, this guide serves as an essential resource for the effective application and study of this compound.

Introduction: The Significance of this compound

This compound, a derivative of phthalonitrile, has garnered significant interest due to its role as a precursor to robust and versatile macromolecules. The incorporation of the bulky alpha-cumylphenoxy group imparts unique solubility and processing characteristics to the resulting polymers, making them suitable for a range of high-performance applications. Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, properties that are critical in the aerospace, electronics, and advanced composites industries.[1] Understanding the fundamental physicochemical properties of the monomer is paramount for controlling the synthesis and performance of these advanced materials.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a phthalonitrile unit linked to a 4-cumylphenol moiety through an ether bond. This structure combines the reactive dinitrile functionality with a bulky, hydrophobic group.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 83482-57-9[2] |

| Molecular Formula | C23H18N2O[2] |

| Molecular Weight | 338.4 g/mol [2] |

| IUPAC Name | 4-(4-(2-phenylpropan-2-yl)phenoxy)benzene-1,2-dicarbonitrile |

| Synonyms | 4-(4-Cumylphenoxy)phthalonitrile, 4-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile |

| InChI | InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3 |

| SMILES | CC(C)(c1ccccc1)c1ccc(Oc2ccc(C#N)c(C#N)c2)cc1 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, processing, and application.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 90.0-92.0 °C | [3] |

| Boiling Point | 508.7 ± 50.0 °C (Predicted) | [4] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as acetonitrile, ethanol, and dimethylformamide (DMF) (inferred from phthalonitrile) | [5] |

| Purity | >98.0% (HPLC) | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a nitro group from 4-nitrophthalonitrile by the hydroxyl group of 4-cumylphenol in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitrophthalonitrile and 4-cumylphenol in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (K2CO3) portion-wise. The K2CO3 acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack.

-

Reaction: Allow the reaction mixture to stir at room temperature for an extended period (e.g., 24 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and residual DMF. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6] For this compound, the FTIR spectrum is expected to show characteristic absorption bands:

-

Nitrile (C≡N) stretch: A sharp, strong absorption band around 2230 cm⁻¹, indicative of the nitrile functional groups. The presence of this peak is a key confirmation of the phthalonitrile moiety.

-

Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the methyl groups of the cumyl moiety.

-

Aromatic C=C stretch: Several absorption bands in the 1600-1450 cm⁻¹ region.

-

Ether (C-O-C) stretch: A strong absorption band in the 1250-1050 cm⁻¹ region, confirming the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[6]

-

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the aromatic protons of the phthalonitrile and cumylphenoxy rings, as well as a characteristic singlet for the methyl protons of the cumyl group.

-

¹³C NMR: The carbon NMR spectrum would show signals for the nitrile carbons, the aromatic carbons, and the aliphatic carbons of the cumyl group, providing a complete carbon framework of the molecule.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions.[7] A DSC thermogram of this compound would show a sharp endothermic peak corresponding to its melting point (around 90-92 °C). This technique is also invaluable for studying the curing behavior of the monomer when formulated into a resin.

Applications in Materials Science

The primary application of this compound lies in its use as a monomer for the synthesis of high-performance polymers and phthalocyanines.

-

Phthalonitrile Resins: This monomer can be polymerized through a cyclotrimerization reaction of the nitrile groups to form a highly cross-linked, thermally stable polymer network. These resins are used in advanced composites for aerospace and military applications where high-temperature performance and chemical resistance are critical.

-

Phthalocyanine Synthesis: this compound serves as a precursor for the synthesis of substituted phthalocyanines. The bulky cumylphenoxy groups enhance the solubility of the resulting phthalocyanine macrocycles in organic solvents, which is advantageous for their processing and application in areas such as catalysis, sensing, and photodynamic therapy.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in the field of materials science. Its unique combination of a reactive phthalonitrile core and a bulky cumylphenoxy substituent enables the synthesis of materials with exceptional thermal stability and processability. This technical guide has provided a detailed overview of its physicochemical properties, synthesis, and characterization, offering a solid foundation for researchers and developers working with this important compound.

References

-

PubChem. Phthalonitrile. [Link]

-

Solubility of Things. Phthalonitrile. [Link]

-

ResearchGate. Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles. [Link]

-

SciSpace. Characterization and Synthesis of Phthalocyanines Prepared from 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile. [Link]

-

ResearchGate. FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. [Link]

-

ResearchGate. 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. [Link]

-

YorkSpace. Multisubstituted phthalonitriles for phthalocyanine synthesis. [Link]

-

ResearchGate. Thermal and oxidative behavior of a tetraphenylsilane-containing phthalonitrile polymer. [Link]

-

Scribd. Lab Report Mst613 (Part A). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. glpbio.cn [glpbio.cn]

- 4. PubChemLite - 4-(4-cumylphenoxy)phthalonitrile (C23H18N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to 4-(4-α-Cumylphenoxy)phthalonitrile (CAS 83482-57-9): A Key Precursor for Functional Phthalocyanines

Abstract

This technical guide provides a comprehensive overview of 4-(4-α-Cumylphenoxy)phthalonitrile (CAS No. 83482-57-9), a key intermediate in the synthesis of advanced functional materials. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of phthalocyanine-based compounds. We will delve into the physicochemical properties of this precursor, provide a representative synthesis protocol, and explore the potential applications of its derived phthalocyanines in therapeutic areas such as oncology and infectious diseases. The narrative emphasizes the causal relationships behind experimental choices and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Substituted Phthalonitriles

Phthalonitriles are a critical class of aromatic dinitriles that serve as the foundational building blocks for the synthesis of phthalocyanines (Pcs). Phthalocyanines are large, planar macrocyclic compounds with a robust 18-π electron system, analogous to naturally occurring porphyrins. Their unique electronic and photophysical properties have led to their investigation in a wide range of applications, from industrial dyes and catalysts to advanced materials for electronics and, significantly, as photosensitizers in photodynamic therapy (PDT) for cancer and other diseases.

The properties of a phthalocyanine are intrinsically linked to the substituents on its peripheral benzene rings. The introduction of bulky and functional groups via substituted phthalonitrile precursors allows for the fine-tuning of the resulting phthalocyanine's solubility, aggregation behavior, and biological activity. 4-(4-α-Cumylphenoxy)phthalonitrile, with its sterically demanding α-cumylphenoxy group, is a prime example of a precursor designed to impart specific, desirable characteristics to the final phthalocyanine macrocycle. The bulky substituent can enhance solubility in organic solvents and prevent the aggregation that often quenches the photoactivity of phthalocyanines, thereby improving their efficacy as photosensitizers.

This guide will focus on the properties and synthetic utility of 4-(4-α-Cumylphenoxy)phthalonitrile, providing the necessary technical details for its use in the laboratory and offering insights into the potential of its derived phthalocyanines in biomedical research.

Physicochemical Properties of 4-(4-α-Cumylphenoxy)phthalonitrile

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its successful application in multi-step syntheses. Below is a summary of the key properties of 4-(4-α-Cumylphenoxy)phthalonitrile.

| Property | Value | Source(s) |

| CAS Number | 83482-57-9 | [1][2] |

| Molecular Formula | C₂₃H₁₈N₂O | [2] |

| Molecular Weight | 338.41 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 91 °C | [1] |

| Synonyms | 4-[4-(1-Methyl-1-phenylethyl)phenoxy]phthalonitrile, 2-[4-(3,4-Dicyanophenoxy)phenyl]-2-phenylpropane | [3][4] |

| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | Inferred from synthesis protocols of similar compounds. |

Synthesis of 4-(4-α-Cumylphenoxy)phthalonitrile: A Representative Protocol

Reaction Principle

The synthesis involves the nucleophilic aromatic substitution of the nitro group of 4-nitrophthalonitrile with the phenoxide of 4-cumylphenol. The reaction is typically carried out in a polar aprotic solvent in the presence of a weak base to deprotonate the phenol.

Caption: Synthesis of 4-(4-α-Cumylphenoxy)phthalonitrile.

Experimental Protocol

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-cumylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reagents. The volume should be sufficient to ensure good stirring.

-

Reaction Initiation: Add 4-nitrophthalonitrile (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into a large volume of cold water with vigorous stirring.

-

Product Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the final product as a crystalline solid.

Spectroscopic Characterization (Predicted)

While the experimental spectra for 4-(4-α-Cumylphenoxy)phthalonitrile are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[2][6]

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the phthalonitrile and phenoxy rings, as well as a singlet for the two methyl groups of the cumyl substituent and signals for the phenyl group of the cumyl moiety.

-

¹³C NMR: The spectrum would display signals for the nitrile carbons, the aromatic carbons, and the aliphatic carbons of the cumyl group.

-

FT-IR: The infrared spectrum would be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2230-2240 cm⁻¹, as well as bands corresponding to aromatic C-H and C-O-C stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (338.41 g/mol ).

Utility in the Synthesis of Phthalocyanines

The primary and most significant use of 4-(4-α-Cumylphenoxy)phthalonitrile is as a precursor for the synthesis of tetra-substituted phthalocyanines. The bulky α-cumylphenoxy groups play a crucial role in the properties of the resulting phthalocyanine.

General Synthesis of Tetra-(4-α-Cumylphenoxy)phthalocyanine

The synthesis of phthalocyanines from phthalonitrile precursors is typically achieved through a template cyclotetramerization reaction in the presence of a metal salt in a high-boiling point solvent.

Caption: Phthalocyanine synthesis workflow.

Experimental Protocol for Phthalocyanine Synthesis

-

Reaction Setup: In a Schlenk flask, combine 4-(4-α-Cumylphenoxy)phthalonitrile (4.0 eq) and a metal salt (e.g., zinc acetate, 1.0 eq).

-

Solvent and Base: Add a high-boiling point solvent such as N,N-dimethylaminoethanol (DMAE) and a catalytic amount of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The reaction mixture will typically turn a deep green or blue color as the phthalocyanine forms.

-

Product Isolation: After cooling to room temperature, precipitate the product by adding the reaction mixture to a large volume of a non-polar solvent like hexane or a polar solvent like methanol, depending on the solubility of the product and impurities.

-

Purification: The crude phthalocyanine can be purified by column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to obtain the pure, deeply colored product.

Applications of Derived Phthalocyanines in Drug Development

While 4-(4-α-Cumylphenoxy)phthalonitrile itself is not known to have biological activity, the phthalocyanines synthesized from it are of significant interest to the drug development community, particularly in the fields of oncology and antimicrobial therapies.

Photodynamic Therapy (PDT)

Phthalocyanines are excellent photosensitizers. Upon irradiation with light of a specific wavelength (typically in the red or near-infrared region, where light penetration into tissue is maximal), they can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to surrounding cells. This forms the basis of photodynamic therapy. Phthalocyanines derived from bulky precursors like 4-(4-α-Cumylphenoxy)phthalonitrile are particularly promising for PDT due to their enhanced solubility and reduced aggregation, which leads to higher quantum yields of singlet oxygen generation. These properties can translate to more effective tumor destruction with fewer side effects. The bulky substituents can also influence the cellular uptake and subcellular localization of the photosensitizer, which are critical factors for its therapeutic efficacy.

Antioxidant and Antitumor Properties

Several studies have reported that certain peripherally substituted phthalocyanines possess intrinsic antioxidant and antitumor activities, even in the absence of light.[7][8][9] The mechanism of action is not fully elucidated but may involve the modulation of intracellular redox pathways or the inhibition of key enzymes involved in cell proliferation. The presence of bulky lipophilic groups, such as the α-cumylphenoxy substituent, can enhance the interaction of the phthalocyanine with cellular membranes and potentially facilitate its entry into cells, which may contribute to its biological activity.

Conclusion and Future Perspectives

4-(4-α-Cumylphenoxy)phthalonitrile is a valuable and strategically designed precursor for the synthesis of highly functionalized phthalocyanines. While its direct biological applications are not reported, its role in creating advanced photosensitizers and potentially bioactive macrocycles is of paramount importance. The bulky α-cumylphenoxy substituent imparts desirable physicochemical properties to the resulting phthalocyanines, making them promising candidates for further investigation in photodynamic therapy and as novel antioxidant and antitumor agents.

Future research in this area will likely focus on the detailed biological evaluation of phthalocyanines derived from this and similar precursors. This will involve in vitro and in vivo studies to determine their efficacy, mechanism of action, and pharmacokinetic profiles. Furthermore, the development of targeted drug delivery systems for these bulky phthalocyanines could further enhance their therapeutic potential by increasing their accumulation in diseased tissues and minimizing off-target effects. The continued exploration of novel substituted phthalonitriles like CAS 83482-57-9 will undoubtedly pave the way for the next generation of phthalocyanine-based therapeutics.

References

- El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(54), 34300-34308.

- Botnar, O. I., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.

- Torgan, E. A., et al. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Molbank, 2025(1), M1887.

- El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(54), 34300-34308.

- El-badrawy, A. M., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives.

- Türkan, F., et al. (2021). Co and Zn Metal Phthalocyanines with Bulky Substituents: Anticancer, Antibacterial Activities and Their Inhibitory Effects on Some Metabolic Enzymes with Molecular Docking Studies.

- Türkan, F., et al. (2022). Co and Zn Metal Phthalocyanines with Bulky Substituents: Anticancer, Antibacterial Activities and Their Inhibitory Effects on Some Metabolic Enzymes with Molecular Docking Studies.

- Song, X., et al. (2011). New Hydrophilic/Lipophilic Tetra-α-(4-carboxyphenoxy) Phthalocyanine Zinc-Mediated Photodynamic Therapy Inhibits the Proliferation of Human Hepatocellular Carcinoma Bel-7402 Cells by Triggering Apoptosis and Arresting Cell Cycle. Molecules, 16(2), 1389-1401.

- Song, X., et al. (2011). New hydrophilic/lipophilic tetra-α-(4-carboxyphenoxy) phthalocyanine zinc-mediated photodynamic therapy inhibits the proliferation of human hepatocellular carcinoma Bel-7402 cells by triggering apoptosis and arresting cell cycle. PubMed.

- Hor, A. M., et al. (2002). U.S. Patent No. 6,476,219. Washington, DC: U.S.

- Scola, D. A., & Varma, H. (1994). U.S. Patent No. 5,292,854. Washington, DC: U.S.

- Ivanova, Y. B., et al. (2021). The Photodynamic Antibacterial Potential of New Tetracationic Zinc(II) Phthalocyanines Bearing 4-((Diethylmethylammonium)methyl)phenoxy Substituents. International Journal of Molecular Sciences, 22(21), 11843.

- Zhang, P., et al. (2018). New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates. Chemical Science, 9(12), 3239-3246.

- Yilmaz, I., et al. (2025). 2D and 3D in vitro photodynamic activities of tetra-substituted symmetric water-soluble cationic zinc(II) phthalocyanines on cancer. Scientific Reports.

- Ağırtaş, M. S., et al. (2012). Synthesis and Characterization of Phthalocyanines Prepared from 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile. Journal of the Faculty of Engineering and Architecture of Gazi University, 27(4), 811-817.

- The Calco Chemical Company. (1941). U.S. Patent No. 2,232,836. Washington, DC: U.S.

-

GLPBIO. (n.d.). 4-(4-α-Cumylphenoxy)phthalonitrile. Retrieved from [Link]

- Hebei Chemical and Pharmaceutical College. (2014).

- Atalay, V., et al. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Journal of Molecular Structure, 1182, 303-314.

- Atalay, V., et al. (2019). synthesis, molecular structure and spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as a functionalized phthalonitrile. Journal of Molecular Structure, 1176, 73-84.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Nitrophthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"molecular structure of 4-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile"

An In-depth Technical Guide to the Synthesis and Molecular Structure of 4-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile

Executive Summary

This technical guide provides a comprehensive examination of 4-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile, a key monomer in the development of advanced, high-performance materials. Phthalonitrile-based compounds are critical precursors for synthesizing thermally stable polymers and functional macrocycles like phthalocyanines.[1][2][3] The introduction of a bulky 4-(1-methyl-1-phenylethyl)phenoxy—commonly known as a cumylphenoxy—substituent is a strategic design choice aimed at enhancing solubility and modifying the processing characteristics of the resulting materials.[4] This document offers a deep dive into the molecule's synthetic pathway via nucleophilic aromatic substitution, provides a detailed protocol for its preparation, and outlines a multi-technique approach for its complete structural elucidation and characterization. This guide is intended for researchers and scientists in materials science and drug development, providing the foundational knowledge required for the synthesis and application of this versatile compound.

Introduction: The Strategic Role of Substituted Phthalonitriles

Phthalonitriles, aromatic compounds featuring two adjacent nitrile (-C≡N) groups, are foundational building blocks in polymer and materials chemistry.[1] Their rigid structure and the ability of the nitrile groups to undergo cyclotetramerization or other cross-linking reactions lead to materials with exceptional thermal and oxidative stability, high glass transition temperatures, and inherent flame retardancy.[3][5][6] These properties make them ideal for applications in extreme environments, such as in the aerospace and electronics industries.

The true versatility of phthalonitriles lies in the ability to modify their properties by introducing functional groups onto the benzene ring.[7] The choice of substituent directly influences the processability of the monomer, the cure characteristics of the resulting resin, and the final properties of the polymer or phthalocyanine complex. Bulky substituents, such as the cumylphenoxy group in 4-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile, are particularly significant. They disrupt intermolecular packing, which can lower the melting point of the monomer and improve its solubility in organic solvents, thereby enhancing its processability.[4] In the final polymer or phthalocyanine structure, these bulky groups sterically hinder the aggregation of macrocycles, a critical factor for applications in catalysis and photodynamic therapy where molecular accessibility is key.

Synthesis: A Nucleophilic Aromatic Substitution Approach

The formation of the diaryl ether linkage in the target molecule is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone of synthetic organic chemistry for creating C-O bonds on activated aromatic rings.[8][9]

Mechanistic Rationale: The Logic of SNAr

The SNAr mechanism is a two-step addition-elimination process. The key to its success is the "activation" of the aromatic ring that will be attacked by the nucleophile.

-

Activation: The reaction employs 4-nitrophthalonitrile as the electrophilic substrate. The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly polarizes the C-NO₂ bond and reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom attached to the nitro group highly susceptible to nucleophilic attack.[8][9]

-

Nucleophile Formation: The nucleophile, 4-(1-methyl-1-phenylethyl)phenol (also known as 4-cumylphenol), is a weak nucleophile. Its reactivity is dramatically increased by deprotonation with a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This negatively charged phenoxide is a much more potent nucleophile.[2][5]

-

Addition-Elimination: The cumylphenoxide ion attacks the electron-deficient carbon of 4-nitrophthalonitrile, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Aromaticity is then restored by the elimination of the nitro group, which is an excellent leaving group, yielding the final diaryl ether product.

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical. It effectively solvates the potassium cation without solvating the phenoxide anion, leaving the nucleophile "bare" and highly reactive, thus accelerating the reaction rate.[5][10]

Diagram: Synthetic Pathway

Caption: Reaction scheme for the synthesis of the target molecule.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

-

4-(1-methyl-1-phenylethyl)phenol (4-cumylphenol)

-

4-Nitrophthalonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Methanol

Procedure:

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(1-methyl-1-phenylethyl)phenol (1.0 eq) and 4-nitrophthalonitrile (1.0 eq).

-

Solvent & Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of anhydrous potassium carbonate (1.5-2.0 eq). The use of excess base ensures complete deprotonation of the phenol.

-

Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. The inert atmosphere is crucial to prevent oxidation of the phenoxide and potential side reactions.

-

Monitoring (Validation Checkpoint 1): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials (visualized under UV light) indicates reaction completion, typically within 8-12 hours.

-

Work-up & Precipitation (Validation Checkpoint 2): After cooling to room temperature, pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. The target product, being organic and non-polar, will precipitate out of the aqueous solution. This step also removes the DMF solvent and inorganic salts. A successful reaction yields a significant amount of off-white or pale yellow solid.

-

Purification:

-

Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Further wash the solid with cold methanol to remove any unreacted 4-cumylphenol.

-

For high-purity material, recrystallize the solid from a suitable solvent system such as ethanol or isopropanol. The formation of well-defined crystals upon cooling is a sign of high purity.

-

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Comprehensive Structural Elucidation

Confirmation of the molecular structure requires a coordinated analytical approach. Each technique provides a unique piece of the structural puzzle, and together they provide definitive proof of identity and purity.

Diagram: Analytical Workflow

Caption: Logical workflow for the structural characterization.

Predicted Analytical Data

The following tables summarize the expected analytical data for 4-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile.

Table 1: Key Identifiers and Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₂₃H₁₈N₂O | Derived from elemental composition.[11] |

| Molecular Weight | 338.40 g/mol | Sum of atomic weights.[11] |

| Monoisotopic Mass | 338.1419 Da | The exact mass expected in High-Resolution Mass Spectrometry (HRMS). |

| Expected [M+H]⁺ | 339.1492 Da | Protonated molecular ion peak commonly observed in ESI-MS. |

Table 2: Predicted Infrared (IR) Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms presence of benzene rings. |

| ~2970-2870 | Aliphatic C-H Stretch | Confirms presence of the cumyl methyl groups. |

| ~2230 | -C≡N Stretch | Characteristic, strong peak confirming the nitrile groups. [12] |

| ~1600, ~1500 | Aromatic C=C Stretch | Confirms the aromatic backbone. |

| ~1240 | Aryl C-O-C Stretch | Confirms the diaryl ether linkage. |

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.6 | m | 3H | Phthalonitrile Ar-H | Protons on the dicyano-substituted ring, deshielded by nitrile groups. |

| ~7.3-7.1 | m | 7H | Phenyl Ar-H & Cumylphenoxy Ar-H | Protons on the terminal phenyl ring and the phenoxy ring adjacent to the cumyl group. |

| ~7.0-6.9 | d | 2H | Cumylphenoxy Ar-H | Protons on the phenoxy ring ortho to the ether linkage, shielded by the oxygen. |

| 1.7 | s | 6H | -C(CH₃ )₂ | Singlet for the six equivalent methyl protons of the cumyl group. |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | Ar-C -O | Aromatic carbon directly bonded to the ether oxygen. |

| ~150-120 | Ar-C | Multiple signals for the various aromatic carbons. |

| ~116, ~115 | -C≡N | Characteristic signals for the two nitrile carbons. |

| ~110 | Ar-C -CN | Quaternary aromatic carbons bonded to the nitrile groups. |

| ~42 | -C(CH₃)₂- | Quaternary aliphatic carbon of the cumyl group. |

| ~31 | -C(CH₃)₂ | Methyl carbons of the cumyl group. |

Single-Crystal X-ray Diffraction Insights

While not routine, single-crystal X-ray analysis provides the ultimate structural proof. Based on studies of analogous phenoxy-phthalonitriles, it is expected that the two central aromatic rings (the phthalonitrile and the cumylphenoxy ring) are not coplanar.[2][13] A significant dihedral angle (likely between 60-85°) would be observed, arising from steric hindrance and the flexibility of the ether linkage. This non-planar conformation is a key structural feature influencing the molecule's packing in the solid state and the properties of polymers derived from it.

Applications in Advanced Materials

The unique structure of 4-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile makes it a valuable monomer for two primary classes of high-performance materials.

-

Thermally Stable Polymers: Phthalonitrile monomers can be cured through heat, with or without a catalyst, to form a highly cross-linked, void-free thermoset polymer.[3][5] The resulting network, rich in aromatic and heterocyclic structures (like triazine or phthalocyanine rings), exhibits exceptional thermal stability (often with decomposition temperatures >450 °C), chemical resistance, and flame retardancy.[3][12][14] The bulky cumylphenoxy group contributes to a wider processing window for the resin before curing and can improve the toughness of the final cured material by disrupting the dense cross-linked network.

-

Soluble Phthalocyanine Precursors: Phthalocyanines are robust macrocyclic compounds analogous to porphyrins, with a wide range of applications in dyes, catalysts, and chemical sensors.[1][2] The cyclotetramerization of four molecules of this phthalonitrile in the presence of a metal salt would yield a metal phthalocyanine with four bulky cumylphenoxy groups on its periphery. As previously noted, these large substituents are crucial for preventing the π-π stacking and aggregation that typically plagues unsubstituted phthalocyanines, thereby greatly enhancing their solubility and utility in solution-based applications.[4]

Conclusion

4-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile is a strategically designed monomer that combines the inherent thermal stability of the phthalonitrile core with the process-enhancing features of a bulky cumylphenoxy substituent. Its synthesis is reliably achieved through a well-understood nucleophilic aromatic substitution reaction. A comprehensive suite of analytical techniques, including NMR, IR, and Mass Spectrometry, can be used to unequivocally confirm its molecular structure. The insights provided in this guide serve as a foundational resource for scientists leveraging this molecule to create next-generation polymers and functional materials for demanding applications.

References

-

Synthesis, characterization, biological and DFT studies of new 4-substituted phthalonitriles. (n.d.). ResearchGate. Available at: [Link]

-

PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. (n.d.). Zenodo. Available at: [Link]

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). ACS Publications. Available at: [Link]

-

4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile. (n.d.). PubChem. Available at: [Link]

- RU2755791C1 - Method for producing di-4,5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile. (n.d.). Google Patents.

-

Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. (n.d.). ResearchGate. Available at: [Link]

-

Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. (2012). ResearchGate. Available at: [Link]

-

Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. (2023). NIH PMC. Available at: [Link]

- WO2021087193A1 - Phthalonitrile resins, methods of making same and compositions thereof. (n.d.). Google Patents.

-

Phenol‐containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. (n.d.). Scilit. Available at: [Link]

-

Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (2020). NIH. Available at: [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. Available at: [Link]

-

4-(4-(Hydroxymethyl) Phenoxy) Phthalonitrile, 97%. (n.d.). J&K Scientific. Available at: [Link]

-

Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. (n.d.). PubMed Central. Available at: [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]

-

Nucleophilic Substitution in Aromatic Ethers. I. Ethers in which Nucleophilic Substitution is Possible. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). (n.d.). SPECIFIC POLYMERS. Available at: [Link]

-

4-{2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy}phthalonitrile. (n.d.). NIH PMC. Available at: [Link]

-

Multisubstituted phthalonitriles for phthalocyanine synthesis. (n.d.). YorkSpace. Available at: [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. (n.d.). MDPI. Available at: [Link]

-

The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specificpolymers.com [specificpolymers.com]

- 4. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization, biological and DFT studies of new 4-substituted phthalonitriles [ouci.dntb.gov.ua]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. RU2755791C1 - Method for producing di-4,5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile - Google Patents [patents.google.com]

- 11. 4-[4-(1-Methyl-1-phenylethyl)phenoxy]phthalonitrile [m.chemicalbook.com]

- 12. Phenol‐containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties | Scilit [scilit.com]

- 13. 4-{2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy}phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2021087193A1 - Phthalonitrile resins, methods of making same and compositions thereof - Google Patents [patents.google.com]

A Technical Guide to the Thermal Decomposition Analysis of 4-(4-alpha-Cumylphenoxy)phthalonitrile

This in-depth technical guide provides a comprehensive analysis of the thermal decomposition of 4-(4-alpha-Cumylphenoxy)phthalonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the experimental methodologies and underlying chemical principles governing the thermal degradation of this complex organic molecule. Our approach is grounded in established analytical techniques and field-proven insights to ensure both scientific rigor and practical applicability.

Introduction: The Significance of Thermal Stability

This compound is a specialty chemical characterized by its bulky cumylphenoxy substituent attached to a phthalonitrile core. Phthalonitrile-based polymers are renowned for their exceptional thermal and oxidative stability, making them valuable in high-performance applications such as aerospace composites and high-temperature adhesives.[1] The thermal stability of the monomer itself is a critical parameter, influencing its processing, storage, and the ultimate performance of the resulting polymer. Understanding the thermal decomposition pathways and the nature of the evolved products is paramount for predicting material lifetime, ensuring safe handling, and designing materials with enhanced thermal resilience.

This guide will delve into the analytical techniques used to characterize the thermal decomposition of this compound, propose a plausible degradation mechanism based on the fragmentation of its constituent moieties, and provide detailed experimental protocols for researchers to replicate and build upon these findings.

Analytical Approaches to Thermal Decomposition Analysis

The investigation of a compound's thermal decomposition is a multi-faceted process that relies on a suite of complementary analytical techniques. For this compound, a comprehensive analysis involves Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

The Experimental Workflow

The synergy of these techniques provides a holistic view of the thermal degradation process, from initial weight loss and energetic changes to the identification of individual decomposition products.

Caption: A schematic of the integrated analytical workflow for the thermal decomposition analysis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques. The causality behind experimental choices is explained to ensure a self-validating system of protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, onset of decomposition, and char yield of the compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative degradation, which would complicate the decomposition mechanism.

-

Set the temperature program to ramp from ambient temperature to 800 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the initial weight loss curve.

-

Calculate the temperature at 5% and 10% weight loss (T5% and T10%) to quantify the initial stages of degradation.

-

Determine the char yield as the percentage of residual mass at 800 °C.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point and to characterize the energetics of decomposition (endothermic vs. exothermic).

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Sealing the pan prevents volatilization of the sample before decomposition.

-

Instrument Setup:

-

Use an empty, sealed aluminum pan as a reference.

-

Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Set the temperature program to ramp from ambient temperature to a temperature above the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting.

-

Identify exothermic or endothermic events in the temperature range of decomposition, which provide insights into the nature of the chemical reactions occurring.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Protocol:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the sample into a pyrolysis tube.

-

Pyrolysis:

-

Set the pyrolysis temperature to a value corresponding to a significant weight loss event observed in the TGA data (e.g., the temperature of the maximum rate of decomposition). A typical starting point for phthalonitrile-based materials is around 500-600 °C.

-

Rapidly heat the sample in an inert atmosphere (helium) to the set pyrolysis temperature.

-

-

GC Separation:

-

The volatile pyrolysis products are swept into the GC column.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components of the pyrolysate.

-

Employ a temperature program for the GC oven to achieve optimal separation of the analytes.

-

-

MS Detection and Identification:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Acquire mass spectra for each component.

-

Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Analysis of Results and Proposed Decomposition Mechanism

The thermal decomposition of this compound is expected to be a multi-stage process, initiated by the cleavage of the weakest bonds in the molecule. The analysis of the data from TGA, DSC, and Py-GC-MS allows for the construction of a plausible decomposition pathway.

Summary of Expected Thermal Properties

| Thermal Property | Expected Value Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 350 - 450 °C | TGA |

| Temperature at 5% Weight Loss (T5%) | 380 - 480 °C | TGA |

| Char Yield at 800 °C (in N2) | 40 - 60 % | TGA |

| Melting Point (Tm) | 150 - 200 °C | DSC |

Note: These are estimated values based on the thermal behavior of similar phthalonitrile and cumyl-containing compounds. Actual values will be determined experimentally.

Proposed Thermal Decomposition Pathway

The thermal degradation is likely initiated by the homolytic cleavage of the C-C bond in the cumyl group, which is sterically hindered and represents a relatively weak point in the molecule. This is followed by the scission of the ether linkage and subsequent degradation of the phthalonitrile ring.

Caption: A simplified representation of the proposed multi-stage thermal decomposition mechanism for this compound.

Stage 1: Cumyl Group Fragmentation: The decomposition is likely initiated by the cleavage of the C-C bond between the quaternary carbon and one of the methyl groups or the phenyl group of the cumyl moiety. This will lead to the formation of various resonance-stabilized radicals. Py-GC-MS analysis is expected to identify products such as cumene, α-methylstyrene, and phenol. The thermal decomposition of dicumylperoxide, a related structure, is known to produce acetophenone and dimethylphenylcarbinol, which may also be formed here through secondary reactions.[2]

Stage 2: Ether Linkage Scission: The diaryl ether bond (C-O) is also susceptible to thermal cleavage. The bond dissociation energy of the C-O bond in diphenyl ether is a key parameter in this process.[3] Homolytic cleavage of this bond would generate a phenoxy radical and a phthalonitrile-substituted phenyl radical. These highly reactive species can then undergo hydrogen abstraction or recombination reactions, leading to the formation of phenol and other aromatic fragments.

Stage 3: Phthalonitrile Ring Degradation: At higher temperatures, the phthalonitrile ring itself will start to degrade. Studies on the pyrolysis of phthalonitrile resins have shown that this process involves the evolution of small gaseous molecules such as hydrogen cyanide (HCN), ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5] This stage contributes significantly to the final weight loss observed in TGA and results in the formation of a stable, nitrogen-containing carbonaceous char.

Conclusion

The thermal decomposition of this compound is a complex process involving a cascade of fragmentation and rearrangement reactions. A thorough analysis using a combination of TGA, DSC, and Py-GC-MS is essential for a complete understanding of its thermal behavior. The proposed decomposition mechanism, initiated by the fragmentation of the cumyl group followed by ether linkage scission and phthalonitrile ring degradation, provides a robust framework for interpreting the experimental data. This knowledge is crucial for the rational design of high-performance materials and for ensuring their safe and reliable application in demanding environments.

References

-

Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (2023). MDPI. [Link]

-

Aryl Radical Formation during the Thermal Decomposition of Aryldiazo Alkyl Ethers. (1977). RSC Publishing. [Link]

-

Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene. (2011). PubMed. [Link]

-

TG-MS-FTIR study on pyrolysis behavior of phthalonitrile resin. (2019). Elsevier. [Link]

-

Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (2023). R Discovery. [Link]

-

(PDF) Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (2023). ResearchGate. [Link]

-

Carbon−Oxygen Bond Strength in Diphenyl Ether and Phenyl Vinyl Ether: An Experimental and Computational Study. (2000). ACS Publications. [Link]

- Process for hydrolysis of nitriles. (1975).

-

Thermal decomposition of poly(aryl ether ketones). (1987). OiPub. [Link]

-

Thermal decomposition of poly(aryl ether ketones). (1987). Semantic Scholar. [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). (n.d.). SPECIFIC POLYMERS. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed. [Link]

-

Pyrolysis of Cyanoformates. A New Synthesis of Nitriles. (1969). The Journal of Organic Chemistry. [Link]

-

Bond dissociation energy. (n.d.). Wikipedia. [Link]

-

In Vitro Metabolism of Aromatic Nitriles. (1983). PubMed. [Link]

- Xnxz xnx xnx. (1965).

-

Bond Dissociation Energies of Organic Molecules. (2003). Accounts of Chemical Research. [Link]

-

Bond Energies. (2025). Chemistry LibreTexts. [Link]

-

Bond Dissociation Energies. (n.d.). Cengage. [Link]

-

Synthesis of aromatic nitriles using nonmetallic cyano-group sources. (2012). PubMed. [Link]

-

Aromatic nitriles(ArCN) are not prepared by reaction:. (2020). YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels [mdpi.com]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Unveiling the Solubility Profile of 4-(4-alpha-Cumylphenoxy)phthalonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(4-alpha-Cumylphenoxy)phthalonitrile in a range of common organic solvents. As a key monomer in the synthesis of high-performance phthalocyanine-based materials, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and material fabrication. This document delves into the theoretical principles governing its dissolution, offers qualitative solubility data based on analogous compounds, and presents a comprehensive, field-proven protocol for experimental solubility determination. Furthermore, predictive models, including Hansen Solubility Parameters, are discussed to provide a holistic understanding for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Solubility in Phthalonitrile Chemistry